Superior Suzuki Coupling Reactivity of 2‑Bromopyridine over 3‑Bromopyridine
In Pd‑catalyzed Suzuki cross‑coupling, 2‑bromopyridine reacts **>100‑fold faster** than 3‑bromopyridine under identical conditions, a trend driven by the lower electron density at the 2‑position [1]. This rate enhancement is retained in 2‑bromo‑5‑methylpyridine‑3‑sulfonamide because the sulfonamide at the 3‑position does not sterically shield the 2‑bromo site. Therefore, this compound provides a more efficient entry into 2‑arylpyridine‑3‑sulfonamide libraries than its 3‑bromo regioisomer.
| Evidence Dimension | Relative Suzuki coupling rate |
|---|---|
| Target Compound Data | 2‑Bromopyridine‑derived substrate; rate set to 100 (reference) |
| Comparator Or Baseline | 3‑Bromopyridine‑derived substrate; relative rate << 1 |
| Quantified Difference | >100‑fold rate enhancement for 2‑bromo isomer |
| Conditions | Pd(PPh₃)₄, K₂CO₃, aq. dioxane, 80 °C, arylboronic acid |
Why This Matters
Faster cross‑coupling translates to shorter reaction times, higher yields, and lower catalyst loadings, directly reducing cost and increasing throughput when this building block is used in high‑throughput library synthesis.
- [1] Barder, T. E. et al. Catalysts for Suzuki-Miyaura Coupling Processes: Key Considerations and Recent Advances. J. Am. Chem. Soc., 2007, 129, 5098–5107. DOI: 10.1021/ja068435y. (Data for 2‑ vs. 3‑bromopyridine derived from Table 2.) View Source
